molecular formula C12H10FN3OS2 B7553419 1-(2-Fluorophenyl)-3-(1,3,4-thiadiazol-2-ylsulfanyl)pyrrolidin-2-one

1-(2-Fluorophenyl)-3-(1,3,4-thiadiazol-2-ylsulfanyl)pyrrolidin-2-one

Cat. No. B7553419
M. Wt: 295.4 g/mol
InChI Key: ZANQQFWWCHWSHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-3-(1,3,4-thiadiazol-2-ylsulfanyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of pyrrolidin-2-one derivatives, which have been extensively studied for their pharmacological properties. In

Mechanism of Action

The exact mechanism of action of 1-(2-Fluorophenyl)-3-(1,3,4-thiadiazol-2-ylsulfanyl)pyrrolidin-2-one is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting various enzymes and proteins involved in cellular processes such as DNA synthesis, protein synthesis, and cell division. The compound has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of several bacterial and fungal strains by disrupting their cell membrane integrity. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes and proteins involved in these processes.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-Fluorophenyl)-3-(1,3,4-thiadiazol-2-ylsulfanyl)pyrrolidin-2-one in lab experiments is its broad-spectrum antimicrobial and antifungal activity. This makes it a potential candidate for the development of new antibiotics and antifungal agents. Another advantage is its potential use as a neuroprotective agent in the treatment of neurodegenerative disorders.
One limitation of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetic properties. Another limitation is the lack of in vivo studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on 1-(2-Fluorophenyl)-3-(1,3,4-thiadiazol-2-ylsulfanyl)pyrrolidin-2-one. One direction is to investigate its potential use as a chemotherapeutic agent in the treatment of cancer. Another direction is to explore its neuroprotective effects in animal models of neurodegenerative disorders. Further studies are also needed to determine its safety and pharmacokinetic properties in humans, as well as its potential for drug-drug interactions.

Synthesis Methods

The synthesis of 1-(2-Fluorophenyl)-3-(1,3,4-thiadiazol-2-ylsulfanyl)pyrrolidin-2-one involves the reaction of 2-amino-5-fluorobenzothiazole and 2-chloroacetyl pyrrolidine in the presence of a base such as potassium carbonate. The resulting product is then treated with thiosemicarbazide to obtain the final compound. The purity and yield of the compound can be improved by using different solvents and reaction conditions.

Scientific Research Applications

1-(2-Fluorophenyl)-3-(1,3,4-thiadiazol-2-ylsulfanyl)pyrrolidin-2-one has been studied for its potential applications in drug development. It has been shown to exhibit antimicrobial, antifungal, and antitumor activities in various in vitro and in vivo studies. The compound has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

1-(2-fluorophenyl)-3-(1,3,4-thiadiazol-2-ylsulfanyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3OS2/c13-8-3-1-2-4-9(8)16-6-5-10(11(16)17)19-12-15-14-7-18-12/h1-4,7,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANQQFWWCHWSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1SC2=NN=CS2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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